2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a series of chemical reactions. A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines was determined using 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were also determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include a series of full-scale natural and electrochemical corrosion tests and quantum-chemical calculations . The inhibitory effect of the synthesized substances was studied in relation to copper in neutral and acidic chloride environments .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are influenced by their molecular structure. For instance, the protective properties of inhibitors containing aliphatic branched butyl, phenethyl, isopentyl substituents were found to be superior .Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines involves the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .
Properties
IUPAC Name |
2-chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O.ClH/c9-4-7(15)11-5-6-12-8-10-2-1-3-14(8)13-6;/h1-3H,4-5H2,(H,11,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIYIGYTWYXLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CNC(=O)CCl)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.